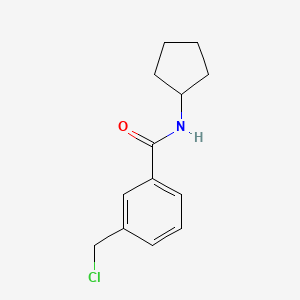

3-(chloromethyl)-N-cyclopentylbenzamide

Description

Properties

IUPAC Name |

3-(chloromethyl)-N-cyclopentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-9-10-4-3-5-11(8-10)13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRUDMDYATWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of N-cyclopentylbenzamide Core

The synthesis of N-cyclopentylbenzamide is a critical intermediate step toward the target compound. A highly reproducible and efficient method is described as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of Acid Chloride | Benzoic acid (8 mmol), dry dichloromethane (DCM), catalytic DMF, oxalyl chloride (1.3 equiv.), 0 °C to room temperature, 4 h | Benzoic acid is converted to benzoyl chloride in situ, used without purification | Quantitative conversion, acid chloride used directly |

| 2. Amidation | Cyclopentylamine (1.3 equiv.), triethylamine (1.5 equiv.), dry DCM, 0 °C to room temperature, 12 h | Acid chloride added dropwise to amine/Et3N mixture, stirring for 12 h | 87% isolated yield of N-cyclopentylbenzamide, purified by silica gel chromatography |

This procedure is adapted from a detailed synthetic protocol for benzamide derivatives and is applicable to the cyclopentylamine variant with high efficiency and purity.

Synthesis of 3-(Chloromethyl)-N-cyclopentylbenzamide

Based on the general amidation procedure and availability of the chloromethyl-substituted acid chloride, the preparation method is as follows:

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1. Acid Chloride Formation | 3-(Chloromethyl)benzoic acid, oxalyl chloride (1.3 equiv.), catalytic DMF, dry DCM, 0 °C to RT, 4 h | Conversion of acid to acid chloride | Quantitative acid chloride, used without purification |

| 2. Amidation | Cyclopentylamine (1.3 equiv.), triethylamine (1.5 equiv.), dry DCM, 0 °C to RT, 12 h | Acid chloride added dropwise to amine/Et3N solution, stirring 12 h | Formation of this compound |

This method follows the well-established amidation protocol with minor adjustments for the chloromethyl substituent, ensuring high yield and purity.

Purification and Characterization

- Purification is typically performed by silica gel column chromatography using ethyl acetate/hexane mixtures (10-15% ethyl acetate).

- Characterization includes NMR, IR, and mass spectrometry to confirm the presence of the chloromethyl group and amide bond.

- Spectral data are consistent with literature-reported values for similar benzamide derivatives.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Acid chloride formation (3-chloromethylbenzoic acid to acid chloride) | Oxalyl chloride, DMF, DCM | 0 °C to RT, 4 h | Quantitative | Used directly without purification |

| Amidation with cyclopentylamine | Cyclopentylamine, triethylamine, DCM | 0 °C to RT, 12 h | ~87% | Purified by silica gel chromatography |

| Optional chloromethylation (if starting from benzoic acid) | Chloromethyl methyl ether or paraformaldehyde/HCl | Controlled acidic conditions | Variable | Less preferred due to complexity |

Additional Notes on Synthetic Considerations

- The use of oxalyl chloride with catalytic DMF is a standard and effective method for acid chloride formation, avoiding harsher reagents.

- Amidation under mild conditions with triethylamine as base prevents side reactions and ensures high selectivity.

- Chloromethyl groups are reactive; care must be taken to avoid hydrolysis or side reactions during synthesis and purification.

- Large-scale synthesis benefits from the straightforward two-step route, minimizing purification steps and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-N-cyclopentylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction Reactions: Reduction of the benzamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products include primary or secondary amines.

Scientific Research Applications

3-(chloromethyl)-N-cyclopentylbenzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: The compound can be used in the development of novel polymers or as a building block for advanced materials.

Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals or as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-N-cyclopentylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The following table compares key structural and physicochemical properties of 3-(chloromethyl)-N-cyclopentylbenzamide with related benzamide derivatives:

Reactivity and Functionalization

Crystallographic and Conformational Studies

- 3-Chloro-N-(3-chlorophenyl)benzamide displays antiparallel N–H/C=O conformations and dihedral angles of ~31–37° between the amide group and aromatic rings, influencing packing via N–H⋯O hydrogen bonds . In contrast, steric effects from the cyclopentyl group in the target compound may disrupt such packing.

Biological Activity

3-(Chloromethyl)-N-cyclopentylbenzamide is an organic compound characterized by its unique structural features, which include a chloromethyl group at the 3-position of a benzamide core and a cyclopentyl group attached to the nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and reactivity.

The compound's biological activity is largely influenced by its functional groups, which facilitate specific interactions with biological targets. The chloromethyl group is particularly noteworthy as it can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites on proteins. This mechanism can lead to modulation of enzyme activities or inhibition of specific biological pathways, making it a candidate for therapeutic applications .

Key Reactions:

- Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to form corresponding amines.

Medicinal Applications

Research has indicated that this compound may serve as an intermediate in synthesizing pharmaceuticals targeting specific receptors or enzymes. For instance, compounds derived from this structure have been explored for their potential in treating psychotic and cognitive disorders through modulation of orexin receptors, which are involved in regulating arousal and appetite .

Case Study:

A patent application highlights the use of cyclopentylbenzamide derivatives, including this compound, in therapies for conditions associated with orexin receptors. The orexin system plays a crucial role in various neurological functions, and targeting these pathways could lead to novel treatments for sleep disorders and cognitive impairments .

Cancer Research

The compound has also been investigated for its potential role as a cancer therapeutic agent. Studies suggest that similar chlorinated compounds can act as alkylating agents, which are known to disrupt DNA function in cancer cells. For example, the metabolism of related compounds has shown the formation of mutagenic metabolites that contribute to their biological activity against tumors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Potential Biological Activity |

|---|---|---|

| 3-(Chloromethyl)-N-cyclohexylbenzamide | Cyclohexyl instead of cyclopentyl | Similar receptor binding properties |

| 3-(Bromomethyl)-N-cyclopentylbenzamide | Bromomethyl group | Potentially different reactivity profiles |

| 3-(Chloromethyl)-N-cyclopentylbenzoic acid | Carboxylic acid group | Different mechanism due to acidic properties |

The presence of both chloromethyl and cyclopentyl groups in this compound allows for diverse chemical modifications and interactions, enhancing its versatility in research applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(chloromethyl)-N-cyclopentylbenzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via the Schotten-Baumann reaction, where 3-(chloromethyl)benzoyl chloride reacts with cyclopentylamine in dichloromethane (DCM) under basic conditions (e.g., triethylamine or trimethylamine). Excess base neutralizes HCl byproducts, and reaction progress is monitored via TLC . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography validate the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR can confirm the presence of the cyclopentyl group (e.g., δ 1.5–2.5 ppm for cyclo-CH) and chloromethyl moiety (δ 4.5–4.8 ppm for -CHCl).

- IR : Stretching frequencies for amide C=O (~1650 cm) and C-Cl (~650 cm) provide functional group verification.

- X-ray crystallography : Single-crystal analysis (monoclinic system, space group P2/c) resolves bond lengths and angles, with discrepancies >0.01 Å indicating synthetic impurities .

Q. What nucleophilic substitution reactions are feasible at the chloromethyl group, and how do reaction conditions influence product distribution?

- Methodology : The -CHCl group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, acetonitrile). For example, reaction with sodium azide (NaN) at 60°C yields 3-(azidomethyl)-N-cyclopentylbenzamide. Kinetic vs. thermodynamic control (e.g., temperature, catalyst use) determines product ratios. GC-MS or HPLC monitors intermediate formation .

Advanced Research Questions

Q. How does the cyclopentyl group modulate steric and electronic properties compared to phenyl or alkyl substituents in analogous benzamides?

- Methodology : Computational studies (DFT, molecular docking) compare the cyclopentyl group’s conformational flexibility and electron-donating effects. The cyclopentyl ring introduces torsional strain, reducing planarity and altering π-π stacking interactions in enzyme binding pockets. Substituent effects are quantified via Hammett σ values and steric parameters (e.g., Tolman cone angles) .

Q. What computational strategies predict the bioactivity of this compound against kinase targets, and how do results align with experimental assays?

- Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculate binding affinities to kinases (e.g., EGFR). Docking scores (AutoDock Vina) are validated via in vitro kinase inhibition assays (IC measurements). Discrepancies >10% between predicted and experimental IC values may signal unaccounted solvation effects or protein flexibility .

Q. How can in vitro enzymatic assays differentiate between competitive and non-competitive inhibition mechanisms for this compound?

- Methodology : Perform kinetic assays (e.g., Michaelis-Menten) with varying substrate concentrations and fixed inhibitor doses. A competitive inhibitor increases without affecting , while non-competitive inhibition reduces . Data fitting (Lineweaver-Burk plots) and statistical analysis (ANOVA) confirm mechanism .

Data Contradictions and Resolution

- Synthetic Yields : reports 75–85% yields using triethylamine/DCM, while cites 90% yields with trimethylamine. This discrepancy may arise from differences in base strength or reaction scale.

- Substituent Effects : notes fluorine substituents enhance electronic withdrawal, whereas highlights chlorine’s steric dominance. Context-dependent effects (enzyme vs. material science applications) explain these contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.